The compound (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 437.467 g/mol. This compound is primarily studied for its role as an inhibitor of the bromodomain and extra terminal domain (BET) family, which are implicated in various biological processes, including gene regulation and cancer progression.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is classified under several categories including pharmaceuticals and research chemicals. The IUPAC name for this compound is (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone .
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone typically involves several steps that utilize various organic reactions. A common method includes the reaction of substituted piperidines with isoxazole derivatives under controlled conditions.
For instance, a typical synthetic route might start with the formation of an intermediate isoxazole which is then reacted with a piperidine derivative to form the target compound .
The molecular structure of this compound features a central isoxazole ring substituted at positions 3 and 5 with methyl groups. The molecule also contains a piperidine ring connected to a piperazine moiety, which contributes to its complex three-dimensional arrangement.
The compound may participate in various chemical reactions typical for amides and heterocycles. Notable reactions include:
In laboratory settings, reactions involving this compound often require careful control of temperature and reaction time to optimize yield and minimize side products. For example, reactions involving electrophiles may necessitate the presence of Lewis acids to enhance reactivity .
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone as a BET inhibitor involves its binding to bromodomains, which are protein domains that recognize acetylated lysines on histones. This binding inhibits the interaction between BET proteins and chromatin, thereby affecting gene expression associated with oncogenesis.
Studies indicate that compounds targeting BET proteins can lead to reduced proliferation of cancer cells in vitro and in vivo models . The specific binding affinity and kinetics can be assessed using surface plasmon resonance or similar techniques.
The compound exhibits characteristics typical of organic molecules with heterocyclic structures:
Key chemical properties include:
Relevant data on boiling point, melting point, or density are often not specified but can be determined experimentally during characterization studies .
The primary applications of (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone include:
This compound represents a significant interest in medicinal chemistry due to its potential therapeutic benefits against various cancers through epigenetic modulation .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4